molecular formula C11H15IN2S B14650640 Thiourea, N-butyl-N'-(2-iodophenyl)- CAS No. 53305-95-6

Thiourea, N-butyl-N'-(2-iodophenyl)-

Cat. No.: B14650640
CAS No.: 53305-95-6
M. Wt: 334.22 g/mol
InChI Key: BPDVASOKFIGPIX-UHFFFAOYSA-N
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Description

Thiourea, N-butyl-N’-(2-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This specific compound features a butyl group and a 2-iodophenyl group attached to the nitrogen atoms, making it a unique derivative of thiourea.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-butyl-N’-(2-iodophenyl)- typically involves the reaction of N-butylthiourea with 2-iodoaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common reagents used in industrial synthesis include hydrogen sulfide, calcium cyanamide, and carbon dioxide.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-butyl-N’-(2-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Thiourea, N-butyl-N’-(2-iodophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Thiourea, N-butyl-N’-(2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity. It can also interact with cellular receptors and signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, which lacks the butyl and 2-iodophenyl groups.

    N,N’-dibutylthiourea: A derivative with two butyl groups attached to the nitrogen atoms.

    N-phenylthiourea: A derivative with a phenyl group attached to one of the nitrogen atoms.

Uniqueness

Thiourea, N-butyl-N’-(2-iodophenyl)- is unique due to the presence of both a butyl group and a 2-iodophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

53305-95-6

Molecular Formula

C11H15IN2S

Molecular Weight

334.22 g/mol

IUPAC Name

1-butyl-3-(2-iodophenyl)thiourea

InChI

InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI Key

BPDVASOKFIGPIX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1I

Origin of Product

United States

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